molecular formula C23H26N6O3 B2734708 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide CAS No. 1334370-48-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide

Cat. No.: B2734708
CAS No.: 1334370-48-7
M. Wt: 434.5
InChI Key: VGQNCHDMAWJWMR-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide is a heterocyclic compound featuring a benzodioxin moiety, a piperidine-carboxamide core, and a pyrimidine ring substituted with a 3,5-dimethylpyrazole group. The benzodioxin group contributes to electron-rich aromaticity, while the pyrimidine-pyrazole system may enhance binding affinity through hydrogen bonding and π-π interactions. The piperidine-carboxamide linker provides conformational flexibility, which is critical for optimizing molecular interactions with biological targets .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3/c1-15-10-16(2)29(27-15)22-12-21(24-14-25-22)28-7-3-4-17(13-28)23(30)26-18-5-6-19-20(11-18)32-9-8-31-19/h5-6,10-12,14,17H,3-4,7-9,13H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQNCHDMAWJWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=CC5=C(C=C4)OCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the pyrazolyl-pyrimidinyl group, and finally, the formation of the piperidine carboxamide moiety. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a valuable ligand in coordination chemistry.

Biology

In biological research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide might be studied for its potential as a drug candidate. Its interactions with various biological targets could be explored to understand its pharmacological properties.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets might make it a candidate for the treatment of certain diseases.

Industry

In industry, the compound could find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide (Compound 35)

  • Structural Differences :
    • Replaces the benzodioxin group with a brominated benzodiazol ring.
    • Substitutes the pyrimidine-pyrazole unit with a methoxy-methylpyridine group.
  • Reduced pyrimidine-based π-stacking capacity compared to the target compound .

N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)

  • Structural Differences :
    • Features a pyrazolo-pyridine core instead of benzodioxin-pyrimidine.
    • Includes ethyl and methyl substituents on the pyrazole ring.
  • Functional Implications :
    • The pyrazolo-pyridine system may offer superior metabolic stability due to reduced oxidative susceptibility.
    • The phenyl group at position 1 could enhance hydrophobic interactions in binding pockets .

Pyrimidine-Pyrazole Hybrids

Pyrazolo[3,4-d]pyrimidin-6-amine Derivatives

  • Structural Differences :
    • Lacks the piperidine-carboxamide linker.
    • Integrates a fused pyrazolo-pyrimidine scaffold with amine substituents.
  • Amine groups may enhance solubility but introduce pH-dependent ionization .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Core Scaffold Key Substituents
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide C₂₃H₂₅N₅O₃ 443.48 g/mol Benzodioxin-Pyrimidine-Piperidine 3,5-Dimethylpyrazole, Piperidine-carboxamide
4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide C₁₉H₂₁BrN₄O₂ 459.29 g/mol Benzodiazol-Piperidine Bromo-oxo-benzodiazol, Methoxy-methylpyridine
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₂₁H₂₂N₆O 374.44 g/mol Pyrazolo-Pyridine Ethyl-methylpyrazole, Phenyl group
Pyrazolo[3,4-d]pyrimidin-6-amine Derivatives Varies ~250–350 g/mol Pyrazolo-Pyrimidine Amine, Arylidene groups

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework combining a benzodioxin moiety with pyrazole and pyrimidine rings, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H25N3O4C_{27}H_{25}N_{3}O_{4}, with a molecular weight of approximately 463.50 g/mol. The structure incorporates several functional groups that contribute to its biological activity.

Property Value
Molecular FormulaC27H25N3O4
Molecular Weight463.50 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO
Melting PointNot available

Research indicates that compounds containing pyrazole and pyrimidine derivatives often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms through which this compound exerts its effects are still under investigation. However, the following potential mechanisms have been proposed based on similar compounds:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
  • Modulation of Receptor Activity : Compounds with pyrimidine structures may act as agonists or antagonists at various receptor sites, influencing neurotransmitter signaling.
  • Antioxidant Properties : The presence of the benzodioxin moiety may confer antioxidant capabilities, helping to mitigate oxidative stress in cells.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study : A study conducted by Bhat et al. (2018) investigated the anticancer properties of pyrazole derivatives in vitro. The results indicated that these compounds inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through caspase activation .

Anti-inflammatory Activity

The anti-inflammatory properties attributed to pyrazole derivatives suggest that this compound may also exhibit similar effects. Pyrazoles have been shown to reduce inflammation by inhibiting COX enzymes and other inflammatory mediators.

Research Findings : A comparative analysis revealed that derivatives like celecoxib (a COX inhibitor) significantly decreased inflammatory markers in animal models . While specific data on this compound is limited, its structural similarity suggests potential efficacy.

Pharmacokinetics

Understanding the pharmacokinetic profile is critical for assessing the therapeutic potential of any drug candidate. Preliminary data suggest that this compound may exhibit favorable absorption characteristics.

Pharmacokinetic Parameter Value
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationModerate
CYP450 InteractionMinimal

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how are intermediates validated?

  • Methodology : Synthesis typically involves sequential coupling of the benzodioxin, pyrimidine, and piperidine-carboxamide moieties. Key steps include:

  • Nucleophilic substitution for pyrimidine functionalization.
  • Amide bond formation between the benzodioxin amine and piperidine-carboxamide.
  • Monitoring via TLC and characterization via 1H^1H-NMR and IR spectroscopy to confirm intermediate purity and structural integrity .
    • Validation : High-resolution mass spectrometry (HRMS) and elemental analysis ensure molecular weight accuracy.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Techniques :

  • X-ray crystallography for absolute configuration (if crystalline).
  • 2D NMR (e.g., 13C^{13}C-NMR, HSQC) to resolve overlapping signals in the pyrimidine and piperidine regions.
  • FT-IR for functional group identification (amide C=O stretch at ~1650–1680 cm1^{-1}) .
    • Data interpretation : Compare spectral data to structurally analogous compounds (e.g., pyrazolo-pyridine derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Approach :

  • Analog synthesis : Modify substituents on the pyrimidine (e.g., dimethylpyrazole vs. trimethylpyrazole) and benzodioxin rings (e.g., electron-withdrawing groups).
  • Biological assays : Screen analogs against target enzymes (e.g., α-glucosidase, acetylcholinesterase) using enzyme inhibition assays with IC50_{50} determination .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to active sites .
    • Data analysis : Use multivariate regression to identify critical pharmacophoric features .

Q. How should experimental discrepancies in biological activity data be resolved?

  • Case example : If conflicting IC50_{50} values arise across studies:

  • Replicate assays : Ensure consistent enzyme sources (e.g., human recombinant vs. bovine-derived).
  • Control standardization : Use reference inhibitors (e.g., acarbose for α-glucosidase) to normalize inter-lab variability .
  • Meta-analysis : Compare solvent effects (DMSO vs. aqueous buffers) on compound solubility and activity .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?

  • Process optimization :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent polarity) .
  • Catalyst screening : Evaluate Pd/C vs. Pd(OAc)2_2 for Suzuki-Miyaura couplings .
    • Scale-up challenges : Address purification bottlenecks using flash chromatography (C18 silica) or recrystallization (ethanol/water mixtures) .

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